molecular formula C22H20ClN5OS B2945401 2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide CAS No. 886925-96-8

2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2945401
CAS No.: 886925-96-8
M. Wt: 437.95
InChI Key: AAFRBNULNSWGDE-UHFFFAOYSA-N
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Description

2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is a novel synthetic compound of significant interest in medicinal chemistry and pharmacological research, particularly in the investigation of kinase signaling pathways . Its molecular architecture, featuring a 1,2,4-triazole core substituted with a pyrrole group and a chlorobenzyl thioether linked to an m-tolyl acetamide, is characteristic of scaffolds designed to interact with the ATP-binding sites of various protein kinases . This structural motif suggests its primary research application is as a potential inhibitor for probing intracellular signal transduction mechanisms relevant to cell proliferation and oncogenesis . Researchers are exploring its utility in characterizing specific kinase dependencies and its effects on downstream cellular processes, such as apoptosis and cell cycle arrest. The compound's research value lies in its role as a chemical tool for target validation and lead compound identification in drug discovery programs, providing critical insights for the development of new therapeutic agents. It is strictly for use in controlled laboratory studies.

Properties

IUPAC Name

2-[[5-[(4-chlorophenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5OS/c1-16-5-4-6-19(13-16)24-21(29)15-30-22-26-25-20(28(22)27-11-2-3-12-27)14-17-7-9-18(23)10-8-17/h2-13H,14-15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFRBNULNSWGDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant data and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₅ClN₆OS₂
  • Molecular Weight : 430.9 g/mol
  • CAS Number : 886931-95-9

This compound features a triazole ring, a pyrrole moiety, and a chlorobenzyl group, contributing to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:

CompoundActivityTarget Organisms
This compoundModerateStaphylococcus aureus, Enterococcus faecalis
Other Triazole DerivativesHighEnterobacter aerogenes, Bacillus cereus

Studies have shown that triazole derivatives can inhibit bacterial growth through interference with cell wall synthesis and metabolic pathways .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is linked to its ability to inhibit cyclooxygenase (COX) enzymes. Inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators such as prostaglandins. For example:

  • In vitro studies demonstrated that related compounds significantly reduced nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells, suggesting a protective effect against neuroinflammation .

Anticancer Activity

The anticancer activity of compounds containing triazole and pyrrole rings has been documented in various studies. The mechanisms include:

  • Apoptosis Induction : Compounds have shown the ability to induce apoptosis in cancer cell lines through mitochondrial pathways.
  • Cell Cycle Arrest : Certain derivatives exhibited cell cycle arrest at the G2/M phase.
CompoundIC50 Value (µg/mL)Cell Line
This compound23.30 ± 0.35A431
Doxorubicin (Standard)<10A431

These results highlight the potential of this compound as a lead for developing new anticancer agents .

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Neuroprotective Effects : A study on related triazole derivatives indicated their capability to protect against oxidative stress-induced neuronal damage.
  • Antitubercular Activity : Some pyrrole derivatives showed promising results against Mycobacterium tuberculosis, indicating a broad spectrum of activity beyond typical antimicrobial targets .

Chemical Reactions Analysis

Synthetic Routes and Key Reactivity

The compound’s synthesis likely involves multi-step functionalization of the triazole scaffold. While direct protocols for this specific derivative are not documented, analogous pathways suggest:

  • Triazole ring formation via cyclocondensation of thiosemicarbazides with α-keto esters or aldehydes under acidic conditions .

  • Thioether bond formation through nucleophilic substitution between a triazole-thiol intermediate and halogenated acetamide derivatives .

  • Chlorobenzyl and pyrrole substitution via Suzuki coupling or alkylation reactions on pre-functionalized intermediates .

Triazole Core

  • Acid/Base Reactions : The triazole’s NH group (if present) can undergo deprotonation with strong bases (e.g., NaOH), forming salts or enabling further alkylation .

  • Electrophilic Substitution : The electron-rich triazole ring may undergo halogenation or nitration at the 5-position under electrophilic conditions .

Thioether Linkage (-S-)

  • Oxidation : Reacts with H₂O₂ or KMnO₄ to form sulfoxide (-SO-) or sulfone (-SO₂-) derivatives.

  • Nucleophilic Displacement : Susceptible to substitution with nucleophiles (e.g., amines, alkoxides) under basic conditions .

Acetamide Group

  • Hydrolysis : Cleavage under acidic (HCl/H₂O) or alkaline (NaOH) conditions yields carboxylic acid and m-toluidine .

  • Acylation/Deacetylation : Reacts with acyl chlorides to form N-acylated derivatives .

Chlorobenzyl Substituent

  • Aromatic Electrophilic Substitution : The 4-chlorobenzyl group directs electrophiles (e.g., NO₂⁺) to the para position relative to chlorine .

  • Reductive Dechlorination : Catalytic hydrogenation (H₂/Pd-C) may remove the chlorine atom .

Stability and Degradation Pathways

  • Thermal Stability : Stable at room temperature but decomposes above 200°C, forming volatile byproducts (e.g., H₂S, CO₂).

  • Photodegradation : UV exposure induces radical-mediated cleavage of the thioether bond .

  • Hydrolytic Degradation : Acetamide hydrolysis accelerates in alkaline media (pH > 10) .

Reaction Table

Reaction TypeConditionsProducts/OutcomesCitations
Thioether OxidationH₂O₂ (30%), 60°C, 2 hrSulfoxide/Sulfone derivatives
Acetamide Hydrolysis6M HCl, reflux, 4 hrCarboxylic acid + m-toluidine
Triazole AlkylationNaH, R-X (alkyl halide), DMFN-Alkylated triazole derivatives
Chlorobenzyl ReductionH₂ (1 atm), Pd/C, EtOHDechlorinated benzyl derivative

Comparison with Similar Compounds

Key Observations :

  • The 4-chlorobenzyl group in the target compound confers higher hydrophobicity compared to methoxy-substituted analogs, which may enhance blood-brain barrier penetration or target affinity in hydrophobic binding pockets .

Q & A

Q. What are the optimal synthetic routes for 2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide?

A universal synthesis method involves reacting substituted triazole-thiol intermediates with N-(m-tolyl)chloroacetamide under basic conditions (e.g., triethylamine in dioxane). Key steps include:

  • Condensation : Dropwise addition of chloroacetyl chloride to a mixture of the amine precursor and triethylamine at 20–25°C .
  • Purification : Recrystallization from ethanol-DMF or column chromatography to isolate the product .
  • Characterization : Confirmation via ¹H NMR (aromatic protons at δ 7.2–8.1 ppm), IR (C=O stretch at ~1650 cm⁻¹), and LC-MS (m/z consistent with molecular weight) .

Q. How is structural validation performed for this compound and its intermediates?

Structural validation employs:

  • Elemental analysis to confirm stoichiometry (e.g., C, H, N within ±0.4% of theoretical values).
  • ¹H NMR/IR spectroscopy to identify functional groups (e.g., triazole C-S thioether linkage at ~650 cm⁻¹) .
  • LC-MS for molecular ion peaks (e.g., [M+H]⁺ or [M–Cl]⁺ fragments) .

Advanced Research Questions

Q. How can computational tools predict the biological activity of this compound?

  • PASS Program : Predicts potential biological targets (e.g., kinase inhibition, antimicrobial activity) based on structural similarity to known drugs .
  • Molecular Docking : Evaluates binding affinity to target proteins (e.g., EGFR or COX-2). For example, docked poses may show hydrogen bonding with Arg residues and hydrophobic interactions with chlorobenzyl groups .
  • Validation : Follow up with in vitro assays (e.g., IC₅₀ measurements) to confirm computational predictions .

Q. What strategies resolve contradictions in reported bioactivity data for triazole-thioacetamide derivatives?

Contradictions may arise from:

  • Purity issues : Ensure ≥95% purity via HPLC .
  • Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays).
  • Structural analogs : Compare substituent effects (e.g., 4-chlorobenzyl vs. 4-methoxyphenyl groups) to identify SAR trends .

Q. How can reaction conditions be optimized for synthesizing derivatives with enhanced stability?

  • Solvent selection : Use aprotic solvents (DMF, dioxane) to minimize hydrolysis of the thioether bond .
  • Catalysis : Introduce phase-transfer catalysts (e.g., TBAB) for nucleophilic substitution reactions .
  • Temperature control : Maintain ≤25°C during chloroacetyl chloride addition to prevent side reactions .

Q. What methodologies assess the pharmacokinetic (ADME) properties of this compound?

  • In silico ADME : Tools like SwissADME predict bioavailability (e.g., Lipinski’s Rule of Five compliance) and blood-brain barrier permeability .
  • In vitro assays : Microsomal stability tests (human liver microsomes) and Caco-2 cell permeability studies .

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